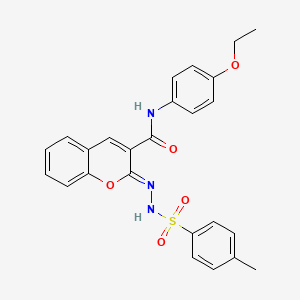

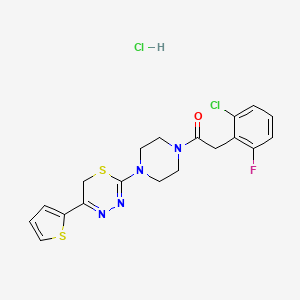

(Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of chromene and has been synthesized using various methods.

Scientific Research Applications

Structural Analysis and Synthesis

Structural Characteristics : The structural analysis of related chromene compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, has highlighted their crystallization behavior and conformational features. These compounds exhibit anti-rotamer conformations around the C-N bond, with the amide O atom being trans- or cis-related to the O atom of the pyran ring, indicating a versatile structural framework that could be essential for their biological activity and synthesis versatility (Reis et al., 2013).

Synthetic Routes : Research has also focused on developing efficient synthetic methodologies for chromene derivatives, including (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide. For instance, the solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives using cerium ammonium nitrate demonstrates an interest in greener, more sustainable chemical processes. These methods highlight the importance of atom economy and environmentally friendly reactions in synthesizing complex molecules with potential biological applications (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

Biological Activity

Antibacterial and Antioxidant Properties : Some studies have investigated the antibacterial and antioxidant activities of chromene derivatives. The findings suggest that these compounds exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as strong antioxidant capabilities. Such activities make them potential candidates for pharmaceutical applications, where their structural features can be exploited to develop new therapeutic agents (Subbareddy V. Chitreddy & S. Sumathi, 2017).

Chemosensory Applications : The development of chemosensors based on coumarin fluorophores, which include chromene structures, indicates the potential use of these compounds in detecting metal ions and anions. Such chemosensors could have applications in environmental monitoring, healthcare diagnostics, and the chemical industry, showcasing the versatility of chromene derivatives beyond their biological activity (Xianjiao Meng et al., 2018).

properties

IUPAC Name |

(2Z)-N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5S/c1-3-32-20-12-10-19(11-13-20)26-24(29)22-16-18-6-4-5-7-23(18)33-25(22)27-28-34(30,31)21-14-8-17(2)9-15-21/h4-16,28H,3H2,1-2H3,(H,26,29)/b27-25- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGSGNWXWAYCOT-RFBIWTDZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride](/img/structure/B2858539.png)

![(E)-2-(1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2858542.png)

![N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2858544.png)

![3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2858546.png)

![4-oxo-4-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide](/img/structure/B2858548.png)

![6-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2858549.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2858551.png)

![Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate](/img/structure/B2858552.png)

![3-(3,4-dimethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2858554.png)

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2858555.png)